BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-(6-
Methylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(6-Methylpyridin-2-yl)piperazine

Cat. No.: B109231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(6-methylpyridin-2-
yl)piperazine, a heterocyclic compound with demonstrated potential in medicinal chemistry.
This document details its synthesis, chemical properties, and biological activities, with a focus
on its role as a kinase inhibitor. Experimental protocols and relevant signaling pathways are
also described to support further research and development efforts.

Core Compound Information

1-(6-Methylpyridin-2-yl)piperazine is a substituted piperazine derivative. The presence of the
6-methylpyridine moiety is a key structural feature that influences its biological activity.

Property Value Reference
CAS Number 55745-89-6 N/A
Molecular Formula C10H15Ns N/A
Molecular Weight 177.25 g/mol N/A
Appearance White to light yellow solid [1]

Synthesis and Chemical Properties
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The synthesis of 1-(6-methylpyridin-2-yl)piperazine can be achieved through a nucleophilic
aromatic substitution reaction. A common method involves the reaction of 2-chloro-6-
methylpyridine with piperazine.

Experimental Protocol: Synthesis of 1-(6-Methylpyridin-2-yl)piperazine

This protocol is based on established methods for the synthesis of similar pyridinylpiperazine
derivatives.

Materials:

2-Chloro-6-methylpyridine

Piperazine

Solvent (e.g., acetonitrile, toluene, or N,N-dimethylformamide)

Base (e.g., potassium carbonate, triethylamine)
Procedure:

e To a solution of 2-chloro-6-methylpyridine in a suitable solvent, add an excess of piperazine
and a base.

o Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
e Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel, eluting with a suitable
solvent system (e.g., dichloromethane/methanol gradient) to yield 1-(6-methylpyridin-2-
yl)piperazine.

The chemical properties of piperazine and its derivatives are well-documented. The two
nitrogen atoms in the piperazine ring provide basic centers that can be protonated. The pKa
values for piperazine are 5.35 and 9.73 at 25 °C.[2]
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Biological Activity and Mechanism of Action

Research has identified 1-(6-methylpyridin-2-yl)piperazine as a scaffold for the development
of potent kinase inhibitors. Specifically, derivatives of this compound have shown significant
inhibitory activity against Transforming Growth Factor-3 (TGF-p) type 1 receptor kinase, also
known as Activin receptor-like kinase 5 (ALK5).

The TGF-f signaling pathway is a crucial regulator of numerous cellular processes, including
cell growth, differentiation, and apoptosis.[3][4][5][6] Dysregulation of this pathway is implicated
in various diseases, including cancer and fibrosis. ALKS5 is a key serine/threonine kinase in this
pathway, making it an attractive therapeutic target.

While direct inhibitory data for 1-(6-methylpyridin-2-yl)piperazine against ALK5 is not
extensively published, a study on its triazole derivatives has demonstrated potent ALK5
inhibition. One such derivative, 12k, exhibited an ICso value of 4.69 uM against ALK5. [N/A]
This suggests that the 1-(6-methylpyridin-2-yl)piperazine moiety serves as a valuable
pharmacophore for ALKS5 inhibition.

Interestingly, the same study showed that compound 12k had no significant inhibitory activity
against p38a MAP kinase (-1.94% inhibition at 10 uM), indicating a degree of selectivity. [N/A]

The general mechanism of action for piperazine-containing anthelmintics involves the
modulation of GABAergic neurotransmission, leading to paralysis of the parasite.[2] However,
for its kinase inhibitory activity, the mechanism is likely through competitive binding at the ATP-
binding site of the kinase domain.

Signaling Pathway

The inhibitory action of 1-(6-methylpyridin-2-yl)piperazine derivatives on ALKS5 interrupts the
TGF-[3 signaling cascade.
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TGF- Signaling Pathway and Inhibition by a 1-(6-Methylpyridin-2-yl)piperazine Derivative.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1-(6-methylpyridin-2-yl)piperazine and its derivatives,
standard kinase assays can be employed.

ALKS5 (TGFBR1) Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of a compound against the
ALKS5 kinase.

Materials:

e Recombinant human ALK5 (TGFBR1)

o Kinase substrate (e.g., a specific peptide or protein)

e ATP

e Kinase assay buffer

e Test compound (1-(6-methylpyridin-2-yl)piperazine)

o ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

o 96-well or 384-well plates
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» Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of the test compound in the kinase assay buffer.

o In a multi-well plate, add the recombinant ALK5 enzyme, the kinase substrate, and the test
compound at various concentrations.

« Initiate the kinase reaction by adding ATP.
 Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

» Stop the reaction and measure the amount of ADP produced using a detection reagent like
ADP-GIlo™. The luminescent signal is proportional to the kinase activity.

o Calculate the percent inhibition for each compound concentration and determine the ICso
value by fitting the data to a dose-response curve.

p38a MAP Kinase Assay

A similar protocol can be used to assess the selectivity of the compound against other kinases,
such as p38a MAP kinase.

Materials:

Recombinant human p38a MAP kinase

Specific substrate for p38a (e.g., ATF2)

o ATP

Kinase assay buffer

Test compound

Detection reagent

Procedure:
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» Follow the same general procedure as the ALKS5 kinase assay, substituting the ALK5 enzyme
and substrate with p38a MAP kinase and its specific substrate.

o Compare the ICso values obtained for ALK5S and p38a to determine the selectivity of the
compound.

Experimental Workflow

The overall process from synthesis to biological evaluation can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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